1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a fluorophenyl group and a methyl substituent on the imidazolidine ring. It has garnered interest in various fields of research due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions, which will be detailed in the synthesis analysis section. Its structural characteristics and molecular data can be found in chemical databases such as PubChem and NIST Chemistry WebBook.
1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is classified as an organic compound, specifically a substituted imidazolidine derivative. Its classification is significant for understanding its reactivity and potential applications.
The synthesis of 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions, including condensation reactions and cyclization processes.
Technical Details:
The molecular structure of 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione can be represented as follows:
Data:
1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione can participate in various chemical reactions:
Technical Details:
The mechanism by which 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione exerts its effects depends on its interactions with biological targets.
Data:
Relevant Data:
1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has potential applications in:
Research into this compound's biological activity could lead to novel therapeutic agents or materials with enhanced performance characteristics. Further studies are necessary to fully elucidate its potential applications across different scientific fields.
The Bucherer–Bergs reaction remains the predominant method for synthesizing the hydantoin core of 1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione. This multicomponent condensation involves 4-fluoroacetophenone, potassium cyanide, and ammonium carbonate in aqueous ethanol (60%) under reflux conditions (328–333 K). The reaction proceeds through critical intermediates: (1) formation of α-aminonitrile via Strecker reaction, (2) carboxylation to hydantoic acid, and (3) cyclodehydration to the hydantoin ring [1] [4].
Key stereochemical outcomes arise from the tetrahedral geometry at C5, where the 4-fluorophenyl and methyl groups adopt specific orientations. X-ray crystallography confirms a dihedral angle of 65.55° between the hydantoin plane and the aryl ring, with the hydantoin ring exhibiting high planarity (mean deviation: 0.015 Å). This configuration results from thermodynamic control during crystallization, favoring the isomer where the C4 carbonyl occupies the least sterically hindered position [1] [4].
Reaction optimization studies reveal that challenging ketone substrates (e.g., sterically hindered analogs) benefit from Hoyer’s modification: conducting the reaction under CO₂ pressure in a closed system significantly improves yields. For the title compound, standard conditions provide 75% isolated yield after recrystallization from ethanol/water, with purity confirmed by TLC (Rf = 0.58 in petroleum ether/ethyl acetate 1:2) and elemental analysis [1] [4].
Table 1: Key Crystallographic and Synthetic Parameters of 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
Parameter | Value | Method |
---|---|---|
Crystal System | Orthorhombic | X-ray diffraction |
Space Group | Pbca | X-ray diffraction |
Unit Cell Dimensions | a=7.096 Å, b=11.348 Å, c=22.661 Å | X-ray diffraction |
Dihedral Angle (Hydantoin-Aryl) | 65.55° | X-ray diffraction |
Reaction Temperature | 328–333 K | Bucherer–Bergs synthesis |
Yield | 75% | Isolated after recrystallization |
Melting Point | 485–488 K | Capillary method |
The Bucherer–Bergs reaction produces 1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione as a racemic mixture due to non-stereoselective nucleophilic addition at the prochiral carbonyl center of 4-fluoroacetophenone. Enantiomeric resolution is achieved through two primary strategies:
Chromatographic Separation:Analytical and preparative HPLC using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) effectively resolve enantiomers. Optimal conditions employ hexane/ethanol (80:20) mobile phases, with baseline separation (Rs > 1.5) achieved at flow rates of 1.0 mL/min. Retention time differences exceed 2 minutes, enabling milligram-scale isolation of enantiopure (>99% ee) material for pharmacological evaluation [6].
Enzymatic Kinetic Resolution:Lipase-catalyzed (e.g., Candida antarctica Lipase B, CAL-B) transesterification of the N3-hydroxymethyl precursor demonstrates high enantioselectivity (E > 200). The (R)-enantiomer undergoes preferential acetylation in vinyl acetate, leaving the (S)-alcohol unreacted. Subsequent cyclization yields enantiomerically enriched hydantoin. This method achieves 48% yield with >98% ee for the unreacted (S)-enantiomer at 50% conversion [6].
Microwave irradiation revolutionizes key steps in hydantoin functionalization, particularly N-alkylation and ring closure. The synthesis of advanced intermediates incorporates solvent-free microwave-assisted N-alkylation using epichlorohydrin, reducing reaction times from 48 hours (conventional heating) to 30–40 minutes while maintaining yields >85% [2] [6].
Critical advancements include:
Table 2: Microwave vs. Conventional Synthesis of Key Hydantoin Intermediates
Reaction Step | Conventional Method | Microwave Method |
---|---|---|
N-Alkylation with Epichlorohydrin | 48 h, 78% yield | 30–40 min, 85–92% yield |
Piperazine Conjugation | 10–12 h, 80–88% yield | 15–20 min, 90–95% yield |
Hydantoin Cyclization | 8–10 h reflux, 75–80% yield | 5–9 min, 85–92% yield |
Solvent-free methodologies significantly enhance the sustainability profile of hydantoin synthesis. Key developments include:
Life-cycle assessment confirms that solvent-free protocols reduce the cumulative energy demand (CED) by 58% and the carbon footprint by 62% compared to conventional multistep synthesis routes. These advances align with pharmaceutical industry goals for waste minimization while maintaining scalability to kilogram-scale production [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: